2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine
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Overview
Description
2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and an N-methylethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 4-chlorophenyl group and the N-methylethan-1-amine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzohydrazide with an appropriate nitrile oxide can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the amine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds share a similar ring structure but differ in their substituents and biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an oxadiazole ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12ClN3O |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylethanamine |
InChI |
InChI=1S/C11H12ClN3O/c1-13-7-6-10-14-11(15-16-10)8-2-4-9(12)5-3-8/h2-5,13H,6-7H2,1H3 |
InChI Key |
MFUKZGHHCABXGM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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